molecular formula C7H12N4 B12852163 2-(1H-1,2,3-Triazol-5-yl)piperidine

2-(1H-1,2,3-Triazol-5-yl)piperidine

Cat. No.: B12852163
M. Wt: 152.20 g/mol
InChI Key: QCSAOTFVFGNMFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3-Triazol-5-yl)piperidine typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an organic azide with an alkyne to form the triazole ring. The reaction is often catalyzed by copper (CuAAC), which allows for regioselective synthesis under mild conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This method enhances the efficiency and safety of the reaction by providing better control over reaction parameters and reducing the risk of handling hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,3-Triazol-5-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1H-1,2,3-Triazol-5-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Triazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also modulates various signaling pathways, including the NF-kB inflammatory pathway, which is involved in immune response and inflammation .

Comparison with Similar Compounds

  • 2-(1H-1,2,4-Triazol-5-yl)piperidine
  • 1,2,3-Triazole derivatives
  • 1,2,4-Triazole derivatives

Comparison: 2-(1H-1,2,3-Triazol-5-yl)piperidine is unique due to its specific triazole ring structure, which imparts distinct biological activities compared to its isomers and other triazole derivatives. The 1,2,3-triazole ring is more stable and exhibits different reactivity patterns compared to the 1,2,4-triazole ring .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-(2H-triazol-4-yl)piperidine

InChI

InChI=1S/C7H12N4/c1-2-4-8-6(3-1)7-5-9-11-10-7/h5-6,8H,1-4H2,(H,9,10,11)

InChI Key

QCSAOTFVFGNMFH-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NNN=C2

Origin of Product

United States

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